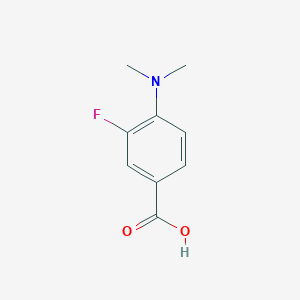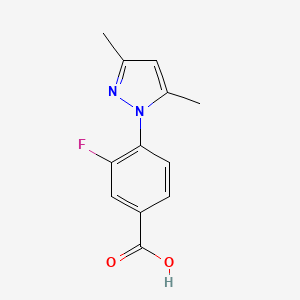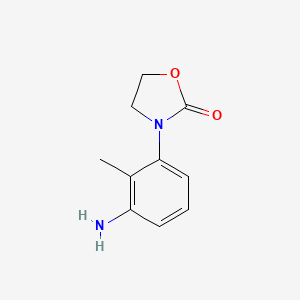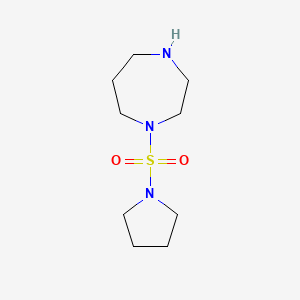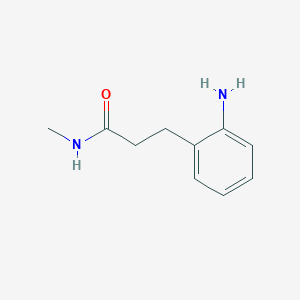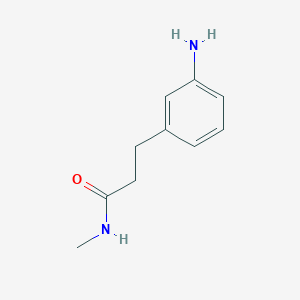
3-(5-Brom-1-benzofuran-2-yl)-3-oxopropannitril
Übersicht
Beschreibung
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound belonging to the benzofuran family, characterized by its bromine atom at the 5-position of the benzofuran ring and a cyano group attached to a ketone
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to exhibit antimicrobial and antioxidant activities . These activities suggest that the compound may interact with microbial proteins or oxidative pathways in the body.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with the receptor glcn6p synthase . This interaction could potentially influence the compound’s antimicrobial and antioxidant activities.
Biochemical Pathways
Given the antimicrobial and antioxidant activities of similar compounds, it’s plausible that the compound may affect pathways related to microbial growth and oxidative stress .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antioxidant activities , suggesting that the compound may have similar effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
For instance, a series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . These compounds were found to have significant biological activities .
Cellular Effects
Benzofuran compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile typically involves the following steps:
Bromination: The starting material, 1-benzofuran-2-carboxylic acid, undergoes bromination at the 5-position using bromine in the presence of a suitable catalyst.
Ketone Formation: The brominated benzofuran is then subjected to a reaction with cyanoacetamide under acidic conditions to form the corresponding ketone.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanoic acid.
Reduction: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile alcohol or amine derivatives.
Substitution: 3-(5-Hydroxy-1-benzofuran-2-yl)-3-oxopropanenitrile or 3-(5-Amino-1-benzofuran-2-yl)-3-oxopropanenitrile.
Vergleich Mit ähnlichen Verbindungen
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is compared with other similar compounds, such as:
3-(5-Chloro-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a chlorine atom instead of bromine.
3-(5-Iodo-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with an iodine atom instead of bromine.
3-(5-Methyl-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their biological activities and applications due to the varying effects of the substituents.
Eigenschaften
IUPAC Name |
3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWCBYYXSVRBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


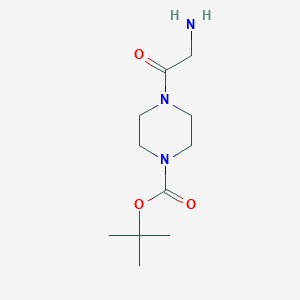
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
